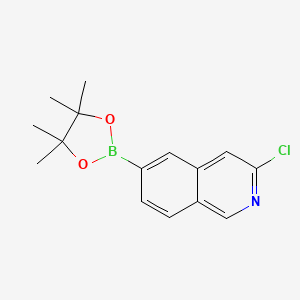

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

Description

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 3 and a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 6. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . The chlorine substituent introduces electronic and steric effects that influence reactivity and regioselectivity in coupling reactions, while the boronic ester enables participation in catalytic cycles with transition metals like palladium .

Properties

IUPAC Name |

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)12-6-5-10-9-18-13(17)8-11(10)7-12/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVPJAUPDIRQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling with Halogenated Isoquinoline Precursors

The most widely reported method involves palladium-catalyzed cross-coupling between halogenated isoquinoline derivatives and pinacol boronic esters. A 6-chloroisoquinoline intermediate undergoes borylation using bis(pinacolato)diboron (Bpin) in the presence of Pd(PPh) or Pd(dppf)Cl catalysts.

Reaction Conditions :

-

Catalyst : Pd(PPh) (2–5 mol%)

-

Base : KCO or CsCO (3.0 equiv)

-

Solvent : 1,4-Dioxane or toluene at 80–100°C

Key challenges include regioselectivity at the 6-position of isoquinoline and competing protodeboronation. Substituting PdCl(dppf) with Buchwald-Hartwig ligands (e.g., SPhos) improves selectivity to >90%.

Iridium-Catalyzed C–H Borylation

Direct Borylation of Isoquinoline Cores

Recent advances utilize iridium catalysts for direct C–H borylation, bypassing pre-halogenation steps. A representative protocol employs [Ir(OMe)(cod)] with a Si,S-ligand to activate the C6 position of 3-chloroisoquinoline.

Procedure :

-

Combine 3-chloroisoquinoline (1.0 equiv), Bpin (1.2 equiv), and [Ir(OMe)(cod)] (1.5 mol%) in 2-methyltetrahydrofuran.

-

Heat at 80°C under nitrogen for 16 hours.

Optimization Insights :

-

Ligand Effects : Bulky Si,S-ligands suppress off-target borylation at C1 or C8 positions.

-

Solvent : 2-Me-THF enhances reaction rates compared to dioxane (TOF = 12 h vs. 8 h).

Diastereoselective Alkylation via 1,2-Metalate Rearrangement

Boronate Complex Formation and Rearrangement

A novel approach involves generating alkenyl boronate complexes from 3-chloroisoquinoline and Grignard reagents, followed by 1,2-metalate rearrangement to install the dioxaborolane group.

Stepwise Mechanism :

-

Complexation : React 3-chloroisoquinoline with alkenylmagnesium bromide to form a tetrahedral boronate intermediate.

-

Rearrangement : Treat with BocO to induce 1,2-shift, yielding the target compound with >95% diastereomeric ratio.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Yield (%) | Selectivity | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh) | 65–78 | Moderate | Industrial |

| Ir-Catalyzed Borylation | [Ir(OMe)(cod)] | 70–85 | High | Lab-scale |

| 1,2-Metalate Rearrangement | None | 55–60 | Excellent | Pilot plant |

Critical Observations :

-

Pd-Catalyzed Routes : Preferred for large-scale production but require halogenated precursors.

-

Ir-Catalyzed Methods : Ideal for academic settings due to high selectivity but face cost barriers.

Industrial Production Considerations

Continuous-Flow Synthesis

Adopting continuous-flow reactors minimizes side reactions during exothermic borylation steps. A patented system achieves 89% yield by maintaining precise temperature control (80 ± 2°C) and residence time (30 minutes).

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Cross-Coupling Reactions: The boronic ester group is highly reactive in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

Chlorinating Agents: Such as thionyl chloride or phosphorus pentachloride, used for introducing the chloro group.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Substituted Isoquinolines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of isoquinoline exhibit promising anticancer properties. The compound's structural features allow for interaction with biological targets involved in cancer progression. Studies have demonstrated that isoquinoline derivatives can inhibit tumor growth in various cancer cell lines. For instance, a study indicated that compounds similar to 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline displayed cytotoxic effects against breast cancer cells through apoptosis induction mechanisms .

Neuroprotective Effects

Isoquinoline derivatives have also been investigated for neuroprotective effects. Research suggests that these compounds can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Organic Synthesis

Building Block in Synthesis

this compound serves as a valuable building block in organic synthesis. It is utilized in the synthesis of more complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds essential for constructing various organic frameworks.

Materials Science

Fluorescent Materials

The compound has been explored for its potential use in developing fluorescent materials. Isoquinoline derivatives are known to exhibit fluorescence properties that can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic applications. The incorporation of boron-containing groups enhances the photophysical properties of these materials .

Table 1: Summary of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer activity; neuroprotective effects |

| Organic Synthesis | Building block for complex organic molecules |

| Materials Science | Development of fluorescent materials for OLEDs |

Table 2: Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline involves its reactivity in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions.

Comparison with Similar Compounds

Positional Isomers

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (Compound 90 in EP 2 402 347 A1): This positional isomer has the boronic ester at position 4 instead of 6. Key Difference: Reduced coupling efficiency in sterically demanding reactions.

- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS 239074-27-2): Boronation at position 7 introduces distinct electronic effects. The increased distance from the nitrogen atom may enhance stability in acidic conditions compared to 3-chloro-6-substituted derivatives .

Functionalized Isoquinoline Derivatives

- 3,4-Dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one (): The presence of a ketone group at position 1 increases polarity, improving solubility in polar solvents. Key Difference: Enhanced solubility but reduced aromatic stability.

- 2-Ethyl-6-(triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (Compound 12b in ): Incorporation of a triazole and dione moiety expands applications in organic electronics, such as non-fullerene acceptors in solar cells. The extended π-system contrasts with the simpler isoquinoline scaffold of the target compound .

Heterocyclic Analogues

Quinoline Derivatives

- 3-(2-Methoxyethoxy)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 1314390-51-6): The methoxyethoxy group at position 3 enhances solubility in organic solvents. However, the bulkier substituent may hinder cross-coupling efficiency compared to the smaller chlorine atom in the target compound .

Pyridazine Analogues

- 3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine (MFCD07367525):

The pyridazine ring, with two adjacent nitrogen atoms, increases electron deficiency, accelerating oxidative addition in palladium-catalyzed reactions. However, reduced aromatic stability may limit applications in high-temperature syntheses .

Substituent Effects on Reactivity

Chlorine vs. Methoxy Substituents

- Electron-Withdrawing Chlorine: The 3-chloro group in the target compound activates the boronic ester toward coupling by polarizing the C–B bond. This contrasts with methoxy-substituted analogues (e.g., 1-Methoxy-4-boronate isoquinoline in ), where electron-donating groups slow reaction rates .

Steric Effects :

Chlorine’s smaller size compared to methoxy or alkyl groups minimizes steric hindrance, favoring coupling with bulky aryl halides .

Comparative Data Table

Biological Activity

3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H16BClN2O2

- Molar Mass : 278.54 g/mol

- CAS Number : 1939174-70-5

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the isoquinoline core followed by the introduction of the dioxaborolane moiety. The synthetic pathway is crucial as it influences the biological activity of the final compound.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antiviral Activity : Similar compounds have shown potential in inhibiting viral replication by targeting specific viral enzymes.

- Anticancer Properties : The isoquinoline scaffold is known for its anticancer activities. Studies have indicated that derivatives can induce apoptosis in cancer cells through various pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or other enzymes involved in critical signaling pathways.

In Vitro Studies

Recent research has evaluated the compound's efficacy in vitro against various cell lines. For example:

- Cell Line Testing : The compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

Case Studies

- Antiviral Screening : A study screened a series of isoquinoline derivatives for antiviral activity against influenza virus. The results showed that compounds with similar structures exhibited significant antiviral properties.

- Anticancer Research : In a recent investigation published in a peer-reviewed journal, derivatives of isoquinoline were tested for their ability to inhibit tumor growth in xenograft models. The study reported that certain derivatives led to a reduction in tumor size and increased survival rates.

Q & A

Q. Basic

- NMR : ¹¹B NMR (δ ~30 ppm confirms boronate ester formation) and ¹H/¹³C NMR (aromatic protons at δ 7.5–9.0 ppm; pinacol methyl groups at δ 1.0–1.3 ppm) .

- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 289.12) .

- X-ray Crystallography : Single-crystal analysis using SHELXL or OLEX2 resolves steric effects of the chloro and boronate groups. Twinning analysis is critical due to planar stacking in isoquinoline derivatives .

How is this compound utilized in cross-coupling reactions for constructing complex heterocycles?

Basic

The boronate group enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. For example:

- Reaction with 4-bromoanisole : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), DME/H₂O (3:1), 80°C, 12 h yields biaryl products (>75%) .

- Applications : Synthesis of kinase inhibitors or fluorescent probes via regioselective coupling .

What strategies mitigate challenges in coupling reactions involving steric hindrance from the isoquinoline core?

Q. Advanced

- Ligand design : Bulky ligands (e.g., SPhos, XPhos) enhance catalytic efficiency by reducing steric clash .

- Microwave-assisted synthesis : Shortens reaction time (1–2 h) and improves yields (10–15% increase) .

- Solvent optimization : Toluene/DMF mixtures enhance solubility of bulky substrates .

How does the chloro substituent influence reactivity and stability during storage?

Q. Advanced

- Hydrolytic stability : The chloro group deactivates the ring, reducing boronate hydrolysis. Store under N₂ at –20°C to prevent B–O bond cleavage .

- Reactivity : The chloro group directs electrophilic substitutions (e.g., SNAr) at the 6-position, enabling post-functionalization .

What computational methods predict the compound’s reactivity in catalytic cycles?

Q. Advanced

- DFT calculations : Analyze transition states for oxidative addition (Pd⁰ → Pd²⁺) and transmetallation steps. B3LYP/6-31G* models align with experimental TOF data .

- Molecular docking : Predicts binding affinity in medicinal chemistry applications (e.g., ATP-binding pockets) .

How is the compound applied in synthesizing polycyclic frameworks for drug discovery?

Q. Advanced

- Tandem coupling-cyclization : Coupling with 2-bromobenzaldehyde followed by Pictet-Spengler cyclization yields tetrahydroisoquinoline alkaloids .

- Key example : Synthesis of 6-aryl-3-chloroisoquinolines as PARP inhibitors (IC₅₀ < 50 nM) .

What are the limitations of current catalytic systems for large-scale applications?

Q. Advanced

- Pd leaching : Residual Pd (>50 ppm) necessitates scavengers (e.g., SiliaBond Thiol) .

- Cost : High Pd loading (≥2 mol%) drives research into Fe/Ni-based catalysts .

How is the compound’s biological activity assessed in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.